molecular formula C9H12N2O2 B14811306 4-Cyclopropoxy-5-methoxypyridin-3-amine

4-Cyclopropoxy-5-methoxypyridin-3-amine

Cat. No.: B14811306
M. Wt: 180.20 g/mol
InChI Key: QRIXYQBLHFAIFA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-methoxypyridin-3-amine (CAS 1243344-27-5) is a pyridine derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol, features a cyclopropoxy substituent and a methoxy group on its pyridine ring . Pyridine and methoxypyridine scaffolds are recognized as privileged structures in drug discovery. The specific substitution pattern of this amine makes it a valuable intermediate for synthesizing more complex molecules. Research indicates that structurally related methoxypyridine compounds are key fragments in the development of potent kinase inhibitors . For instance, such fragments have been utilized in the design of advanced PI3K/mTOR dual inhibitors, which are a significant area of investigation in oncology for their potential to induce cell cycle arrest and apoptosis in cancer cell lines . Furthermore, cyclopropoxy-substituted aromatic amines often serve as critical building blocks in designing bitopic ligands for central nervous system (CNS) targets, highlighting the potential utility of this compound in neuroscientific research . As a versatile chemical building block, this amine is supplied for the purpose of facilitating the discovery and development of new therapeutic agents. This product is intended for laboratory research and is strictly designated as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-cyclopropyloxy-5-methoxypyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c1-12-8-5-11-4-7(10)9(8)13-6-2-3-6/h4-6H,2-3,10H2,1H3

InChI Key

QRIXYQBLHFAIFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Direct O-Alkylation of 4-Hydroxy-5-methoxypyridin-3-amine

Reaction Overview

The most direct route involves Williamson ether synthesis , where the hydroxyl group at position 4 of 4-hydroxy-5-methoxypyridin-3-amine reacts with cyclopropyl bromide under basic conditions.

Key Steps:
  • Substrate Preparation : 4-Hydroxy-5-methoxypyridin-3-amine is synthesized via demethylation of 4-methoxy precursors or reduction of nitro intermediates.
  • Alkylation :
    • Reagents : Cyclopropyl bromide (1.2 eq), cesium carbonate (1.5 eq)
    • Solvent : Dimethylformamide (DMF)
    • Conditions : 80°C, 12–24 hours.
  • Workup : Filtration, solvent removal, and recrystallization from ethanol/water yield the product (purity >98% by HPLC).
Advantages:
  • High regioselectivity due to the electron-rich hydroxyl group.
  • Scalable under cGMP conditions for multi-kilogram production.
Challenges:
  • Limited commercial availability of 4-hydroxy-5-methoxypyridin-3-amine necessitates in situ preparation.

Multi-Step Synthesis via Intermediate Oxidation

Telescoped Process

A five-step telescoped method optimizes yield and purity:

  • Reduction-Oxidation Sequence :

    • 3-Nitro-5-methoxypyridine is reduced to 3-amino-5-methoxypyridine using hydrogenation (Pd/C, H₂).
    • Oxidation with NaOCl/TEMPO converts a hydroxymethyl intermediate to the carboxylic acid.
  • O-Alkylation :

    • The hydroxyl group is alkylated with cyclopropyl bromide (Cs₂CO₃, DMF, 80°C).
  • Final Purification :

    • Crystallization with galactaric acid enhances purity to >99.5%.
Data Table 1: Optimization of O-Alkylation Conditions
Base Solvent Temp (°C) Yield (%) Purity (%)
Cs₂CO₃ DMF 80 87 99.5
K₂CO₃ DMF 80 72 98.2
NaH THF 60 65 97.8

Nucleophilic Aromatic Substitution of 4-Chloro-5-methoxypyridin-3-amine

Reaction Mechanism

4-Chloro-5-methoxypyridin-3-amine undergoes substitution with cyclopropoxide under Ullmann-type coupling :

  • Conditions :

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
    • Cyclopropanol, K₃PO₄, DMSO, 110°C, 24 hours.
  • Yield : 60–70% after column chromatography.

Challenges:
  • High temperatures and prolonged reaction times.
  • Competing side reactions (e.g., dehalogenation).

One-Pot Guareschi-Thorpe Condensation

Methodology

Adapted from Evitachem’s approach for related pyridines:

  • Condensation :
    • 1,3-Dioxo compounds react with cyclopropoxyacetonitrile in ammonium acetate/ethanol.
  • Cyclization :
    • Microwave irradiation (150°C, 30 min) forms the pyridine core.
Data Table 2: Comparison of One-Pot vs. Multi-Step Synthesis
Parameter One-Pot Method Multi-Step Method
Total Yield (%) 55 75
Reaction Time (h) 2 24
Purity (%) 95 99.5

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time by 50% compared to batch processes.
  • In Situ Monitoring : PAT (Process Analytical Technology) ensures real-time quality control.

Environmental Impact

  • Solvent recovery (DMF, ethanol) achieves >90% recycling efficiency.
  • Catalytic systems (e.g., TEMPO) minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or cyclopropoxy groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-Cyclopropoxy-5-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with 4-Cyclopropoxy-5-methoxypyridin-3-amine but differ in substituents, electronic effects, and applications:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-cyclopropoxy, 5-methoxy, 3-amine C₉H₁₁N₂O₂ 179.20 Potential intermediate for drug synthesis (hypothesized)
5-Bromo-4-methoxypyridin-3-amine 4-methoxy, 5-bromo, 3-amine C₆H₆BrN₂O 218.03 Electron-withdrawing Br enhances reactivity in cross-coupling reactions; used in medicinal chemistry intermediates.
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Thiadiazole core with pyridine substituents C₁₆H₁₅N₅OS 333.39 Macrofilaricidal activity; bulky thiadiazole improves target binding.
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-methoxy (on adjacent pyridine), 5-pyridyl C₁₁H₁₁N₃O 201.23 Bipyridine structure enhances π-π stacking; explored in coordination chemistry.

Detailed Analysis

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Withdrawing Groups: The methoxy and cyclopropoxy groups in this compound are electron-donating, which may stabilize the pyridine ring and influence binding to biological targets. In contrast, 5-Bromo-4-methoxypyridin-3-amine’s bromo group is electron-withdrawing, making it more reactive in Suzuki-Miyaura couplings . This is critical in drug design, as seen in the thiadiazole-containing analog from , where steric bulk enhances macrofilaricidal activity.

Biological Activity The thiadiazole derivative () demonstrates macrofilaricidal activity, attributed to its rigid heterocyclic core and cyclopropoxy-pyridine motif. 5-Bromo-4-methoxypyridin-3-amine’s bromine atom facilitates halogen bonding, a key interaction in kinase inhibitors .

Physicochemical Properties Solubility: Methoxy and cyclopropoxy groups in this compound likely improve solubility compared to brominated analogs.

Q & A

Basic: What are the common synthetic routes for 4-Cyclopropoxy-5-methoxypyridin-3-amine, and how can reaction conditions be optimized for yield?

Answer:
Synthesis typically involves multi-step substitution reactions on a pyridine core. A validated approach includes:

Introduction of cyclopropoxy groups : Reacting a halogenated pyridine precursor (e.g., 4-chloro-5-methoxypyridin-3-amine) with cyclopropanol under basic conditions (e.g., KOH/EtOH) to substitute the chloride .

Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalyze reactions with Cu(I) or Pd(II) complexes for cross-coupling steps .
  • Control temperature (80–120°C) to minimize side reactions.

Example from literature :
In a related synthesis, 5-cyclopropoxypicolinimidamide hydrochloride reacted with 2-isothiocyanato-3-methylpyridine in acetone/DCM with triethylamine, yielding a thiadiazol-5-amine derivative (73% yield) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

TechniqueKey FeaturesReference
¹H NMR - Methoxy singlet at δ 3.70–3.85 ppm.
- Cyclopropoxy protons as multiplet (δ 0.5–1.5 ppm).
- Pyridine H6 resonance at δ 8.2–8.5 ppm.
IR - N-H stretch (amine) at ~3350 cm⁻¹.
- C-O (methoxy) at ~1250 cm⁻¹.
Mass Spec Molecular ion peak [M+H]⁺ matching calculated MW (e.g., 194.2 g/mol). Fragment peaks at m/z 152 (loss of cyclopropoxy).
X-ray Torsion angles (e.g., C3-C4-C5-N1 = 122.19°) confirm substituent geometry .

Advanced: How do steric and electronic effects of the cyclopropoxy and methoxy substituents influence the reactivity of the pyridine ring in nucleophilic substitution reactions?

Answer:

  • Electronic effects : The methoxy group is electron-donating (+M effect), activating the pyridine ring for electrophilic substitution at positions 2 and 6. The cyclopropoxy group, while weakly electron-donating, introduces steric hindrance, limiting access to position 4 .
  • Steric effects : Cyclopropoxy’s rigid three-membered ring reduces reactivity at adjacent positions. Computational studies (DFT) show increased bond angles at C4-O-Cyclopropane (e.g., 117°), destabilizing transition states for bulky reagents .
  • Case study : In SAR studies, replacing cyclopropoxy with larger substituents (e.g., tert-butoxy) decreased reaction yields by 40% due to steric clashes .

Advanced: What computational methods are recommended for modeling the electronic structure of this compound, and how do these predictions align with experimental data?

Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model frontier orbitals. The HOMO localizes on the amine and pyridine ring, predicting nucleophilic reactivity at N3 .
  • Molecular docking : Dock into enzyme active sites (e.g., kinase targets) using AutoDock Vina. Compare predicted binding affinities with experimental IC₅₀ values (e.g., p38 MAP kinase inhibition ).
  • Validation : Experimental NMR chemical shifts (δH) correlate with GIAO-calculated shifts (R² > 0.95) .

Basic: What are the recommended storage conditions and handling precautions for this compound to ensure stability during experimental procedures?

Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hydrolysis of the amine group .
  • Handling :
    • Use glove boxes for air-sensitive reactions.
    • Quench waste with 10% acetic acid before disposal to neutralize reactive amines .
  • Safety : PPE (gloves, goggles) is mandatory. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Advanced: In the context of structure-activity relationship (SAR) studies, how does the presence of the cyclopropoxy group affect the biological activity of pyridine-based compounds compared to other alkoxy substituents?

Answer:

  • Enhanced metabolic stability : Cyclopropoxy’s strained ring reduces oxidative metabolism by CYP450 enzymes, increasing half-life (t₁/₂) by 2–3× compared to methoxy or ethoxy analogs .
  • Target affinity : In macrofilaricidal assays, cyclopropoxy derivatives showed IC₅₀ = 0.8 µM vs. 2.5 µM for ethoxy analogs, attributed to improved hydrophobic interactions with target proteins .
  • Toxicity profile : Cyclopropoxy groups lower hepatotoxicity (ALT levels reduced by 60% in murine models) compared to bulkier substituents .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives, particularly regarding torsion angles and packing efficiency?

Answer:

  • Data reconciliation : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning. For example, torsion angles C3-C4-C5-N1 = 122.19° vs. 118.38° in conflicting datasets can be harmonized via anisotropic displacement parameters .
  • Packing analysis : Mercury (CCDC) software visualizes van der Waals gaps. Hydrogen bonding between amine groups and methoxy O-atoms (e.g., N–H···O distance = 2.8 Å) stabilizes lattice structures .

Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Answer:

  • Challenges :
    • Low yields (<50%) in cyclopropoxylation due to steric hindrance.
    • Purification difficulties from regioisomers (e.g., 5-cyclopropoxy-4-methoxy byproducts).
  • Solutions :
    • Use flow chemistry for precise temperature control during substitution steps.
    • Employ HPLC with C18 columns (MeCN/H₂O gradient) to isolate the target compound .

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